molecular formula C10H13BrO2S B13195533 5-Bromo-3-(2,2-dimethylpropyl)thiophene-2-carboxylic acid

5-Bromo-3-(2,2-dimethylpropyl)thiophene-2-carboxylic acid

Cat. No.: B13195533
M. Wt: 277.18 g/mol
InChI Key: DPCPXWAKXXCGSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-Bromo-3-(2,2-dimethylpropyl)thiophene-2-carboxylic acid, often involves condensation reactions. Common methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives typically employs large-scale condensation reactions under controlled conditions. These methods ensure high yield and purity, making the compounds suitable for various applications in material science and medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(2,2-dimethylpropyl)thiophene-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

5-Bromo-3-(2,2-dimethylpropyl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2,2-dimethylpropyl group enhances its lipophilicity, making it more suitable for certain applications compared to other thiophene derivatives .

Properties

Molecular Formula

C10H13BrO2S

Molecular Weight

277.18 g/mol

IUPAC Name

5-bromo-3-(2,2-dimethylpropyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C10H13BrO2S/c1-10(2,3)5-6-4-7(11)14-8(6)9(12)13/h4H,5H2,1-3H3,(H,12,13)

InChI Key

DPCPXWAKXXCGSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=C(SC(=C1)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.